ethyl 4-[(6-ethyl-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate
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Description
Ethyl 4-[(6-ethyl-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C19H24N2O5 and its molecular weight is 360.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
- Research on the synthesis of 1,2,4-triazol-3-one derivatives and their antimicrobial activity evaluation highlighted the potential of such compounds, including those with piperazine nuclei, to show good activity against test microorganisms. These findings suggest the utility of incorporating piperazine and related structures in designing compounds with antimicrobial properties (Fandaklı et al., 2012).
Crystal Structure Analysis
- Studies on the crystal structure of compounds related to piperazine derivatives, such as the analysis of "4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid," provide critical insights into the molecular conformation, which is essential for understanding the interaction mechanisms with biological targets. Such structural analyses are foundational for the development of pharmaceuticals and materials science applications (Faizi et al., 2016).
Biological Evaluation
- The synthesis and in vitro antimicrobial evaluation of novel fluoroquinolone derivatives, including those with piperazin-1-yl groups, underscore the potential of these compounds to exhibit promising antimicrobial activities. Such research is crucial for the ongoing development of new antibiotics in response to evolving bacterial resistance (Srinivasan et al., 2010).
Properties
IUPAC Name |
ethyl 4-[(6-ethyl-7-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5/c1-3-13-9-15-14(10-18(23)26-17(15)11-16(13)22)12-20-5-7-21(8-6-20)19(24)25-4-2/h9-11,22H,3-8,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAPCICROIQPAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=O)C=C2CN3CCN(CC3)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.